molecular formula C16H16N4OS B5695382 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

Cat. No.: B5695382
M. Wt: 312.4 g/mol
InChI Key: DELRTLMPNRZLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is a complex organic compound that features a unique combination of carbazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.

    Introduction of the Triazole Group: The triazole ring can be introduced via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling of the Two Moieties: The final step involves coupling the carbazole and triazole moieties through a sulfanyl linkage, which can be achieved using thiol-ene click chemistry.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antifungal or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

    1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone: can be compared with other carbazole or triazole derivatives.

    Carbazole Derivatives: Compounds like 9-ethylcarbazole or 3,6-di-tert-butylcarbazole.

    Triazole Derivatives: Compounds like 1,2,4-triazole or 1,2,3-triazole.

Uniqueness:

  • The combination of carbazole and triazole moieties in a single molecule provides unique electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(1,2,3,4-tetrahydrocarbazol-9-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-15(9-22-16-17-10-18-19-16)20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1,3,5,7,10H,2,4,6,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELRTLMPNRZLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.